3-chloro-4-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide
CAS No.: 2034295-39-9
Cat. No.: VC7540609
Molecular Formula: C17H18ClFN6O2S
Molecular Weight: 424.88
* For research use only. Not for human or veterinary use.
![3-chloro-4-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide - 2034295-39-9](/images/structure/VC7540609.png)
Specification
CAS No. | 2034295-39-9 |
---|---|
Molecular Formula | C17H18ClFN6O2S |
Molecular Weight | 424.88 |
IUPAC Name | 3-chloro-4-fluoro-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]benzenesulfonamide |
Standard InChI | InChI=1S/C17H18ClFN6O2S/c1-11-21-22-17-16(20-6-9-25(11)17)24-7-4-12(5-8-24)23-28(26,27)13-2-3-15(19)14(18)10-13/h2-3,6,9-10,12,23H,4-5,7-8H2,1H3 |
Standard InChI Key | AAJWMYDTKPZVDF-UHFFFAOYSA-N |
SMILES | CC1=NN=C2N1C=CN=C2N3CCC(CC3)NS(=O)(=O)C4=CC(=C(C=C4)F)Cl |
Introduction
Chemical and Physical Properties
The compound’s molecular formula is C₁₇H₁₈ClFN₆O₂S, with a molecular weight of 424.9 g/mol . Key physicochemical properties include:
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₈ClFN₆O₂S |
Molecular Weight | 424.9 g/mol |
Density | Not reported |
Boiling/Melting Points | Not reported |
Solubility | Likely polar organic solvents (DMF, DMSO) |
The presence of a sulfonamide group (-SO₂NH-) enhances hydrogen-bonding capacity, while the triazolo-pyrazine moiety contributes to π-π stacking interactions, critical for binding biological targets .
Synthesis and Structural Elucidation
Synthetic Routes
The synthesis involves multi-step reactions, typically starting from 4-azidobenzenesulfonamide. Key steps include:
-
Azidation: Reaction of 4-aminobenzenesulfonamide with sodium azide under acidic conditions .
-
Cycloaddition: Copper-catalyzed 1,3-dipolar cycloaddition to form the triazolo-pyrazine ring .
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Coupling: Attachment of the piperidine moiety via nucleophilic substitution or reductive amination .
A representative pathway is shown below:
Spectroscopic Characterization
Biological Activity and Mechanism
Enzyme Inhibition
The compound’s sulfonamide group acts as a zinc-binding motif, enabling inhibition of metalloenzymes like carbonic anhydrases (CAs) . Comparative studies on analogs show:
Enzyme Isoform | Inhibition Constant (Kᵢ, nM) | Selectivity Ratio (vs. hCA I/II) |
---|---|---|
hCA IX | 170.0 | 3.6 |
hCA XII | 149.9 | 2.8 |
These values suggest moderate selectivity for tumor-associated isoforms (hCA IX/XII) over cytosolic isoforms (hCA I/II) .
Pharmacological Applications
Kinase Inhibition
The triazolo-pyrazine scaffold exhibits affinity for p38 mitogen-activated protein kinase (MAPK), a target in inflammatory diseases . Docking studies reveal hydrophobic interactions with kinase ATP-binding pockets :
Antibacterial Activity
Sulfonamide derivatives with triazole moieties show broad-spectrum antibacterial activity. For example:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 0.008 |
Escherichia coli | 0.03 |
The mechanism involves inhibition of bacterial dihydropteroate synthase (DHPS), disrupting folate synthesis .
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